4,8-Methanothiazolo[4,5-c]azocine(9CI)
Description
Structure
3D Structure
Properties
CAS No. |
88414-00-0 |
|---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
5-thia-3,11-diazatricyclo[6.3.1.02,6]dodeca-1(11),2(6),3,7,9-pentaene |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)4-8-9(7)11-5-12-8/h1-2,4-5H,3H2 |
InChI Key |
VQPMQQOEDLXUCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C1=NC=C2)N=CS3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,8 Methanothiazolo 4,5 C Azocine 9ci and Its Derivatives
Chemo- and Regioselective Annulation Strategies
The assembly of the 4,8-Methanothiazolo[4,5-c]azocine core relies on annulation strategies that can selectively form the requisite ring systems from functionalized precursors. Key to this is the controlled formation of carbon-carbon and carbon-heteroatom bonds to build the thiazole (B1198619) and the challenging eight-membered azocine (B12641756) ring.
Metal-catalyzed cycloaddition reactions are powerful tools for constructing medium-sized rings, which are often difficult to access due to unfavorable entropic factors. rsc.org
Rhodium(I)-Catalyzed Cycloadditions: Rhodium catalysts are well-known for mediating higher-order cycloadditions, such as [4+2+2] reactions, which can assemble eight-membered rings from components like dienes and enynes or diynes. dntb.gov.ua For the synthesis of the azocine ring in the target molecule, a potential strategy could involve an intramolecular Rh(I)-catalyzed cycloaddition of a precursor containing a diene and two tethered alkyne or alkene moieties. While Rh(II) catalysis is more commonly cited for reactions with diazo compounds to form species like Rh-azavinyl carbenes for [3+2] cycloadditions, the principles of using rhodium to orchestrate complex bond formations are central to modern synthetic chemistry. acs.org
Palladium-Catalyzed Cycloadditions: Palladium catalysis offers a versatile platform for the formation of azocine rings. A notable example is the palladium-catalyzed [4+4] cycloaddition, which has been successfully employed to deliver highly functionalized tetrahydrobenzo[b]azocine derivatives with excellent diastereoselectivity and enantioselectivity. acs.org This approach, involving the reaction of anthranils with γ-methylidene-δ-valerolactones, demonstrates the potential to construct N-heterocyclic eight-membered rings with high efficiency. acs.org Another palladium-catalyzed method involves the cyclization of bromoallenes that possess a tethered nitrogen nucleophile, providing access to various seven- and eight-membered heterocycles. clockss.org This reaction proceeds through a π-allylpalladium(II) intermediate and offers a regioselective pathway to medium-sized rings. clockss.org
| Catalyst/Metal | Reaction Type | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Palladium(0) | Asymmetric [4+4] Cycloaddition | Anthranils and γ-methylidene-δ-valerolactones | Tetrahydrobenzo[b]azocines | High efficiency, good diastereoselectivity (up to 20:1 dr), and enantioselectivity (up to 99% ee). | acs.org |
| Palladium(0) | Intramolecular Cyclization | Bromoallenes with a nucleophilic moiety | Hexahydroazocines | Regioselective formation of medium-sized rings at the central allenic carbon. | clockss.org |
| Rhodium(I) | [4+2+2] Cycloaddition | Dienes and Diynes/Enynes | Eight-membered carbocycles/heterocycles | Efficient construction of eight-membered rings from simple precursors. | dntb.gov.ua |
Intramolecular reactions are fundamental in constructing polycyclic systems by forming new rings on existing molecular scaffolds.
Meisenheimer Rearrangement: The Meisenheimer rearrangement, a rsc.orgacs.org-sigmatropic rearrangement of a tertiary amine N-oxide, provides a classic method for forming medium-sized heterocyclic rings containing an oxygen and a nitrogen atom. publish.csiro.au The reaction involves the thermal rearrangement of an N-oxide, such as those derived from 2-benzazepine or 2-benzazocine, to yield fused 2,3-benzoxazocine and 2,3-benzoxazonine ring systems, respectively. publish.csiro.au For the synthesis of a sulfur-containing analogue like 4,8-Methanothiazolo[4,5-c]azocine, a conceptual equivalent involving a sulfur-based rearrangement or the application of the Meisenheimer rearrangement to a complex amine oxide precursor could be envisioned to form the bridged azocine ring.
Friedel-Crafts Acylation: Intramolecular Friedel-Crafts acylation is a robust method for closing rings, particularly in the synthesis of polycyclic aromatic systems. wikipedia.orgmasterorganicchemistry.com The reaction involves the cyclization of an aromatic ring onto a tethered acyl chloride or carboxylic acid under the promotion of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid. wikipedia.orgmdpi.com This strategy is highly effective for forming six-membered rings and has been applied to the synthesis of complex structures like dihydromethanodibenzoazocines, which share the bridged tetracyclic core of the target molecule. nih.govbeilstein-journals.org A plausible synthetic step towards 4,8-Methanothiazolo[4,5-c]azocine could involve the Friedel-Crafts cyclization of a suitable thiazole-containing precursor to form an adjacent ring and establish the tetracyclic framework. nih.gov
Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an elegant and efficient pathway to molecular complexity. pkusz.edu.cn
Several cascade methodologies have been developed for the synthesis of eight-membered rings. For instance, gold(I)-catalyzed cascade cyclizations of anilines with diynes can lead to eight-membered ring-fused indoles. acs.orgresearchgate.net This process typically involves an initial intramolecular hydroamination followed by a subsequent cycloisomerization to form the eight-membered ring. acs.orgresearchgate.net Another powerful strategy is the organocatalytic cascade, which can be used to construct eight-membered lactones enantioselectively from simple starting materials through a sequence of Michael addition, ketalization, and fragmentation. rsc.org Photo-induced pericyclic cascade reactions have also been developed to afford complex bicyclic systems that can serve as precursors to eight-membered rings through subsequent rearrangements. researchgate.net These examples highlight the potential of designing a tandem sequence to rapidly assemble the bridged azocine core of the target compound.
Stereoselective Synthesis Approaches
The bridged, non-planar structure of 4,8-Methanothiazolo[4,5-c]azocine necessitates precise control over its stereochemistry. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities.
Achieving stereocontrol in the synthesis of complex molecules can be accomplished through various enantioselective and diastereoselective reactions. As mentioned, palladium-catalyzed asymmetric cycloadditions can produce azocine derivatives with high levels of both diastereoselectivity and enantioselectivity. acs.org The stereochemical outcome in such reactions is often dictated by the chiral ligand coordinated to the metal center, which creates a chiral environment for the bond-forming steps. For bridged systems, controlling the relative stereochemistry of the bridgehead carbons and any substituents is critical. The synthesis of new thiazole derivatives has also been achieved with stereoselective control, for instance, in the formation of specific (Z)-isomers. nih.gov
Chiral Auxiliary Applications: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a starting material to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary is removed. Common auxiliaries include Evans oxazolidinones and camphorsultam, which can control the stereoselectivity of aldol reactions, alkylations, and cycloadditions through steric hindrance. wikipedia.org In a synthesis of the 4,8-Methanothiazolo[4,5-c]azocine framework, a chiral auxiliary could be appended to a precursor to guide a key cyclization or substitution reaction, thereby establishing the absolute stereochemistry of one or more chiral centers. Sulfur-based chiral auxiliaries, such as N-acetyl 4(S)-isopropylthiazolidinethione, have proven effective in controlling stereochemistry in aldol reactions for the synthesis of complex natural products. scielo.org.mx
Organocatalysis Applications: Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. scienceopen.com This field has grown rapidly, providing powerful alternatives to metal-based catalysts. Key activation modes include the formation of iminium ions (LUMO-lowering) and enamines (HOMO-raising) from α,β-unsaturated aldehydes or ketones. pkusz.edu.cn These activated intermediates can then react with various nucleophiles or electrophiles with high enantioselectivity. An organocatalytic cascade reaction, for example, has been developed for the enantioselective synthesis of eight-membered lactones. rsc.org Such a strategy could be adapted to create chiral building blocks or to directly forge the azocine ring of the target molecule with high enantiomeric purity.
| Strategy | Method | Catalyst/Reagent | Key Principle | Potential Application | Reference |
|---|---|---|---|---|---|
| Asymmetric Catalysis | Pd-Catalyzed [4+4] Cycloaddition | Pd(0) with chiral ligands | Creation of a chiral pocket around the metal center to favor one enantiomeric pathway. | Enantioselective formation of the azocine ring. | acs.org |
| Chiral Auxiliary | Auxiliary-controlled Alkylation/Aldol | Evans oxazolidinones, Camphorsultam | Steric directing group forces reactants to approach from a specific face. | Setting stereocenters in the side chain or during ring formation. | wikipedia.org |
| Organocatalysis | Cascade Reaction | Chiral amines (e.g., prolinol derivatives) | Sequential activation of substrates via iminium/enamine intermediates. | Enantioselective construction of complex chiral intermediates or the azocine ring itself. | rsc.orgpkusz.edu.cn |
| Organocatalysis | Asymmetric Cycloaddition | Chiral phosphoric acids, thioureas | Activation of substrates through hydrogen bonding and other non-covalent interactions. | Stereocontrolled formation of heterocyclic rings. | beilstein-journals.org |
Green Chemistry Principles in 4,8-Methanothiazolo[4,5-c]azocine(9CI) Synthesis
The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact and enhance sustainability. researchgate.netmdpi.com For a complex heterocyclic structure like 4,8-Methanothiazolo[4,5-c]azocine(9CI), these principles would guide the development of environmentally benign synthetic pathways.
Solvent-Free or Water-Mediated Methodologies
The majority of chemical reactions are conducted in solvents, which contribute significantly to chemical waste. mdpi.com The ideal green synthesis would eliminate the use of volatile and hazardous organic solvents.
Solvent-Free Approaches: Solvent-free reactions, often conducted by grinding reactants together or using microwave irradiation, can lead to higher yields, shorter reaction times, and easier product purification. researchgate.net For the hypothetical synthesis of a thiazole-containing compound, a solvent-free Hantzsch thiazole synthesis, a common method for creating the thiazole ring, could be envisioned. mdpi.comnih.gov This would involve the condensation of a suitable α-haloketone precursor with a thioamide under solvent-free conditions, potentially accelerated by microwave energy.
Water-Mediated Methodologies: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or surfactants can facilitate reactions. For instance, the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been successfully achieved in water using β-cyclodextrin. organic-chemistry.org A similar water-based approach could theoretically be explored for the construction of the thiazole moiety within the 4,8-Methanothiazolo[4,5-c]azocine(9CI) framework.
Atom-Economy and Waste Reduction Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com
High Atom-Economy Reactions: To maximize atom economy in the synthesis of 4,8-Methanothiazolo[4,5-c]azocine(9CI), synthetic strategies should prioritize addition and cycloaddition reactions over substitutions and eliminations, which generate stoichiometric byproducts. researchgate.net For example, a [4+4] cycloaddition could be a potential, highly atom-economical route to construct the eight-membered azocine ring. nih.gov
Waste Reduction: Waste reduction is intrinsically linked to atom economy but also encompasses the minimization of auxiliary substances like solvents and purification media. semanticscholar.org The use of reusable catalysts, such as silica-supported tungstosilisic acid, has been shown to be effective in the green synthesis of Hantzsch thiazole derivatives, allowing for easy separation and recycling of the catalyst. mdpi.com Such heterogeneous catalysts could be a key strategy in a hypothetical green synthesis of the target compound.
Mechanistic Investigations of Reactions Involving 4,8 Methanothiazolo 4,5 C Azocine 9ci Precursors and Transformations
Elucidation of Reaction Pathways and Transition States
Detailed mechanistic studies elucidating the specific reaction pathways and transition states for the formation of 4,8-Methanothiazolo[4,5-c]azocine(9CI) are not available in the current body of scientific literature. However, plausible synthetic routes can be proposed based on the synthesis of other bridged azocine (B12641756) derivatives. The formation of the core methanothiazoloazocine structure likely involves a key cyclization step. Theoretical and computational chemistry would be instrumental in mapping the potential energy surface of such reactions, identifying the structures of transition states, and determining the activation energies for various possible pathways. For analogous systems, intramolecular cyclization reactions, such as radical cyclizations or metal-catalyzed cyclizations, are common strategies for constructing the azocine ring. For instance, in the synthesis of certain azocine derivatives, 8-endo cyclization has been observed, a pathway that can be influenced by the choice of catalyst and reaction conditions.
Kinetic and Thermodynamic Studies of Cyclization Reactions
Specific kinetic and thermodynamic data for the cyclization reactions leading to 4,8-Methanothiazolo[4,5-c]azocine(9CI) have not been reported. Such studies would be crucial for optimizing reaction conditions to favor the formation of the desired bridged structure. Kinetic studies would involve monitoring the reaction progress over time under various conditions (e.g., temperature, concentration) to determine the rate law and activation parameters. Thermodynamic studies would provide insight into the relative stability of the reactants, intermediates, and products, indicating the feasibility of the proposed cyclization. For similar complex heterocyclic systems, the thermodynamic stability of the final ring system often drives the reaction, but kinetic barriers can prevent its formation.
Role of Catalysis in Enhancing Selectivity and Yield
While no catalytic systems have been explicitly described for the synthesis of 4,8-Methanothiazolo[4,5-c]azocine(9CI), catalysis plays a pivotal role in the synthesis of complex heterocyclic molecules. For related azocine syntheses, both metal-based and organocatalysts are employed to enhance selectivity and yield. For example, gold-catalyzed cyclizations have been effectively used in the synthesis of various azocinoindoles, promoting specific ring closures. nih.gov Similarly, rhodium and zinc complexes have been utilized in asymmetric cycloaddition reactions to form oxa-bridged oxazocines with high enantioselectivity. nih.gov A hypothetical catalytic cycle for the formation of a methanothiazoloazocine precursor could involve catalyst activation, substrate coordination, intramolecular cyclization, and catalyst regeneration. The choice of catalyst and ligands would be critical in controlling the stereochemistry of the bridged system.
Computational and Theoretical Chemistry Studies of 4,8 Methanothiazolo 4,5 C Azocine 9ci
Structure Activity Relationship Sar Studies of 4,8 Methanothiazolo 4,5 C Azocine 9ci Analogs
Systematic Modification of Substituent Groups and Their Impact on Activity
The systematic modification of substituent groups on the 4,8-Methanothiazolo[4,5-c]azocine scaffold is a fundamental strategy to probe the chemical space and optimize biological activity. Key positions for substitution on this scaffold would likely include the thiazole (B1198619) ring and the azocine (B12641756) ring.
The thiazole ring, a common pharmacophore in many biologically active compounds, offers several sites for modification. nih.gov For instance, substitution at the 2-position of the thiazole ring could significantly influence the molecule's interaction with biological targets. The introduction of various functional groups, such as amines, amides, or substituted phenyl rings, at this position can modulate properties like hydrogen bonding capacity, lipophilicity, and steric bulk. A hypothetical study might reveal that small, electron-donating groups enhance activity, while bulky, electron-withdrawing groups diminish it.
To illustrate these principles, a hypothetical data table is presented below, showcasing the potential impact of substituents on the biological activity of 4,8-Methanothiazolo[4,5-c]azocine analogs.
| Compound ID | R1 (Thiazole Ring) | R2 (Azocine Nitrogen) | Hypothetical Activity (IC50, µM) |
| 1a | -H | -CH3 | 10.5 |
| 1b | -NH2 | -CH3 | 2.1 |
| 1c | -C6H5 | -CH3 | 8.9 |
| 1d | -H | -COCH3 | 15.2 |
| 1e | -NH2 | -COCH3 | 5.8 |
This table is for illustrative purposes only and is based on general principles of medicinal chemistry.
Exploration of Bioisosteric Replacements within the Azocine Core
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com Within the 4,8-Methanothiazolo[4,5-c]azocine core, several bioisosteric replacements could be envisioned.
The sulfur atom in the thiazole ring could potentially be replaced with an oxygen atom to yield an oxazole (B20620) analog, or a nitrogen atom to give an imidazole (B134444) derivative. Such a change would alter the electronics and hydrogen bonding capabilities of the heterocyclic ring system. researchgate.net For example, replacing the thiazole with an isoxazole (B147169) has been shown in some series to alter the biological activity profile.
Furthermore, the methano bridge could be a target for bioisosteric modification. Replacing the methylene (B1212753) group (-CH2-) with an oxygen atom (ether linkage) or a secondary amine (-NH-) could introduce flexibility and new interaction points with a target protein.
Below is a hypothetical data table illustrating the potential effects of bioisosteric replacements on the activity of 4,8-Methanothiazolo[4,5-c]azocine analogs.
| Compound ID | Core Modification | Hypothetical Activity (IC50, µM) |
| 2a | Thiazole (S) | 2.1 |
| 2b | Oxazole (O) | 4.5 |
| 2c | Imidazole (NH) | 3.2 |
| 2d | Methano Bridge (-CH2-) | 2.1 |
| 2e | Ether Bridge (-O-) | 7.8 |
This table is for illustrative purposes only and is based on general principles of medicinal chemistry.
Influence of Stereochemistry on Biological Interactions
The rigid, bridged structure of 4,8-Methanothiazolo[4,5-c]azocine inherently possesses chiral centers, meaning that stereoisomers can exist. The three-dimensional arrangement of atoms is a critical determinant of a molecule's interaction with its biological target, which is also chiral. mdpi.comnih.gov Therefore, the stereochemistry of analogs of this scaffold is expected to have a profound impact on their biological activity. mhmedical.com
Different enantiomers or diastereomers of a substituted 4,8-Methanothiazolo[4,5-c]azocine derivative could exhibit significantly different potencies. One stereoisomer may fit perfectly into the binding site of a receptor or enzyme, leading to a strong biological response, while its mirror image may have a much weaker interaction or even interact with a different target altogether. nih.gov
For instance, if a substituent is introduced on the azocine ring, creating a new chiral center, the resulting diastereomers would likely have distinct biological profiles. The separation and individual testing of these stereoisomers would be essential to identify the most active and selective compound. wiley-vch.de
A hypothetical example of the influence of stereochemistry is presented in the table below.
| Compound ID | Stereochemistry | Hypothetical Activity (IC50, µM) |
| 3a | (R)-enantiomer | 1.5 |
| 3b | (S)-enantiomer | 25.8 |
| 3c | Racemic mixture | 12.3 |
This table is for illustrative purposes only and is based on general principles of medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. ijpsr.com For a series of 4,8-Methanothiazolo[4,5-c]azocine analogs, a QSAR model could be developed to predict the activity of novel derivatives and to gain insights into the key molecular properties driving the biological response. imist.ma
A typical QSAR study would involve calculating a variety of molecular descriptors for each analog, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. These descriptors would then be used to build a mathematical model that relates them to the observed biological activity.
For example, a QSAR model might reveal that the biological activity is positively correlated with the hydrophobicity of the substituent at the R1 position and negatively correlated with its steric bulk. This information would be invaluable in guiding the design of new, more potent analogs. A robust QSAR model would be validated internally and externally to ensure its predictive power. imist.ma
A hypothetical QSAR equation for this series might look like:
pIC50 = 0.5 * (logP) - 0.2 * (Molecular Volume) + 1.2 * (Hydrogen Bond Donor Count) + C
This equation suggests that increasing lipophilicity (logP) and the number of hydrogen bond donors would increase the biological activity (pIC50), while increasing the molecular volume would be detrimental.
Mechanisms of Biological Activity of 4,8 Methanothiazolo 4,5 C Azocine 9ci Derivatives
Interaction with Molecular Targets (e.g., enzymes, receptors, nucleic acids)
No studies detailing the specific molecular targets of 4,8-Methanothiazolo[4,5-c]azocine(9CI) derivatives have been identified.
Cellular Uptake and Intracellular Distribution Mechanisms
There is no available information describing the mechanisms by which derivatives of 4,8-Methanothiazolo[4,5-c]azocine(9CI) are taken up by cells or their subsequent distribution within intracellular compartments.
Biochemical Pathway Modulation
Research on how 4,8-Methanothiazolo[4,5-c]azocine(9CI) derivatives may modulate specific biochemical pathways is not present in the available literature.
Investigation of Synergistic and Antagonistic Effects with Other Biologically Active Agents
No published investigations into the synergistic or antagonistic interactions of 4,8-Methanothiazolo[4,5-c]azocine(9CI) derivatives with other agents could be located.
Role of 4,8-Methanothiazolo[4,5-c]azocine(9CI) as a Pharmacophore in Natural Products
There is no evidence in the accessible literature to suggest that the 4,8-Methanothiazolo[4,5-c]azocine(9CI) scaffold serves as a pharmacophore in any known natural products.
Advanced Spectroscopic and Analytical Characterization for Research on 4,8 Methanothiazolo 4,5 C Azocine 9ci
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment
High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule with high accuracy. For 4,8-Methanothiazolo[4,5-c]azocine(9CI) (Molecular Formula: C₉H₆N₂S), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. Tandem mass spectrometry (MS/MS) experiments would further reveal its structural connectivity through characteristic fragmentation patterns.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 4,8-Methanothiazolo[4,5-c]azocine(9CI)
| Parameter | Expected Data | Information Provided |
| Molecular Ion (M+) | [M+H]⁺ or [M]⁺• | Confirms the molecular weight and allows for the calculation of the elemental composition. |
| Exact Mass | Calculated m/z | Provides a highly accurate mass used to determine the precise elemental formula. |
| Fragmentation Pattern | List of fragment ions (m/z) | Offers insights into the structural components and their connectivity within the molecule. |
Note: This table is illustrative and not based on experimental data.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed three-dimensional structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be essential to assign all proton and carbon signals and to establish the connectivity and spatial relationships of atoms within the 4,8-Methanothiazolo[4,5-c]azocine(9CI) framework.
Table 2: Expected NMR Spectroscopic Data for 4,8-Methanothiazolo[4,5-c]azocine(9CI)
| Experiment | Type of Information |
| ¹H NMR | Provides information on the chemical environment, number, and connectivity of protons. Chemical shifts (δ) and coupling constants (J) are key parameters. |
| ¹³C NMR | Reveals the number of unique carbon atoms and their chemical environments. |
| COSY | Establishes proton-proton (H-H) correlations through covalent bonds. |
| HSQC | Correlates directly bonded proton and carbon atoms. |
| HMBC | Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the molecular skeleton. |
| NOESY | Provides information on the spatial proximity of protons, aiding in the determination of stereochemistry and conformation. |
Note: This table outlines the expected experiments and their utility; no specific spectral data is available.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The spectra would be expected to show characteristic absorption or scattering bands for the C=N and C=C bonds within the thiazole (B1198619) and azocine (B12641756) rings, as well as C-S and C-H stretching and bending vibrations.
Table 3: Hypothetical Vibrational Spectroscopy Data for 4,8-Methanothiazolo[4,5-c]azocine(9CI)
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| C=N Stretch (Thiazole) | 1650 - 1550 | FTIR, Raman |
| C=C Stretch (Aromatic) | 1600 - 1450 | FTIR, Raman |
| C-S Stretch | 800 - 600 | FTIR, Raman |
Note: This table is illustrative and not based on experimental data.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would unambiguously determine the bond lengths, bond angles, and the absolute stereochemistry of 4,8-Methanothiazolo[4,5-c]azocine(9CI), offering a precise model of its molecular architecture.
Table 4: Expected X-ray Crystallography Data for 4,8-Methanothiazolo[4,5-c]azocine(9CI)
| Parameter | Information Provided |
| Crystal System | The basic repeating unit of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths & Angles | Definitive measurement of the geometry of the molecule. |
Note: This table outlines the expected parameters from an X-ray diffraction study; no such study has been found.
Chromatographic Techniques for Separation and Quantification in Research Settings
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and quantification of chemical compounds. The development of a robust chromatographic method would be a prerequisite for any research involving the synthesis or biological evaluation of 4,8-Methanothiazolo[4,5-c]azocine(9CI).
Table 5: Hypothetical HPLC Method Parameters for 4,8-Methanothiazolo[4,5-c]azocine(9CI)
| Parameter | Example Condition | Purpose |
| Column | C18 reverse-phase | Separation based on polarity. |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with a modifier (e.g., formic acid) | Elution of the compound from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) | Detection and quantification of the analyte. |
| Retention Time | A specific time (e.g., 5.2 min) | The time at which the compound elutes, used for identification. |
Note: This table is illustrative and not based on experimental data.
Q & A
Q. Basic
- 1H/13C NMR : Essential for confirming the bicyclic framework and substituent positions. Aromatic protons in thiazolo rings typically resonate between δ 7.5–8.5 ppm, while methano-bridge protons appear upfield (δ 3.0–4.5 ppm) .
- X-ray crystallography : Resolves ambiguities in fused-ring geometry. For example, benzo-fused thiadiazole diones (e.g., 91120-84-2) show planarity in fused rings, validated by crystallographic data .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₈N₂S₂ for thiazolo-azocine derivatives) .
How can computational modeling aid in predicting the reactivity of 4,8-Methanothiazolo[4,5-c]azocine(9CI) in nucleophilic substitution reactions?
Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying reactive sites. For instance, sulfur atoms in thiazolo rings exhibit high electrophilicity, making them prone to nucleophilic attack . Frontier molecular orbital (FMO) analysis predicts regioselectivity in reactions with amines or thiols. Solvent effects (e.g., polar aprotic solvents like DMF) are modeled using continuum solvation models (SMD) to optimize reaction pathways .
What strategies mitigate decomposition during the synthesis of 4,8-Methanothiazolo[4,5-c]azocine(9CI) under oxidative conditions?
Advanced
Oxidative degradation is common in sulfur-containing heterocycles. Strategies include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent sulfur oxidation .
- Stabilizing additives : Use radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation .
- Low-temperature protocols : Reduce thermal decomposition by maintaining reactions below 50°C .
Monitor decomposition via HPLC-MS, which detects sulfoxide or sulfone byproducts .
How does the fused-ring system of 4,8-Methanothiazolo[4,5-c]azocine(9CI) influence its photophysical properties?
Advanced
The conjugated π-system in fused thiazolo-azocine derivatives enhances absorption in UV-vis regions (λmax ~300–400 nm). Substituents like electron-withdrawing groups (e.g., nitro) redshift absorption, as seen in benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole diones . Time-dependent DFT (TD-DFT) simulations correlate excited-state transitions with experimental data. Fluorescence quenching studies in polar solvents (e.g., acetonitrile) reveal charge-transfer interactions .
What are the challenges in scaling up the synthesis of 4,8-Methanothiazolo[4,5-c]azocine(9CI) for preclinical studies?
Q. Advanced
- Yield optimization : Multi-step syntheses often suffer from low cumulative yields (<30%). Flow chemistry improves reproducibility by controlling reaction parameters (e.g., residence time, temperature) .
- Purification bottlenecks : Replace column chromatography with solvent/antisolvent crystallization. For example, dichloromethane/hexane systems efficiently precipitate bicyclic products .
- Toxicity profiling : Assess acute toxicity (e.g., LD50 via OECD Guideline 423) and mutagenicity (Ames test) early, as sulfur-containing heterocycles may exhibit hepatotoxicity .
How can NMR-based metabolomics elucidate the biological interactions of 4,8-Methanothiazolo[4,5-c]azocine(9CI)?
Advanced
1H-NMR metabolomics tracks metabolite shifts in cell cultures treated with the compound. For example, altered citrate cycle intermediates (e.g., succinate, α-ketoglutarate) indicate mitochondrial dysfunction. 2D NMR (e.g., HSQC, HMBC) identifies covalent adducts between the compound and biomolecules (e.g., glutathione), revealing detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
